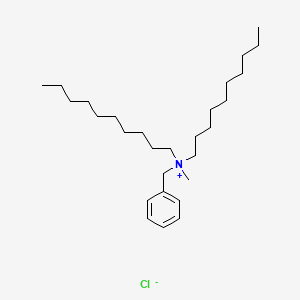
Benzyldidecylmethylammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyldidecylmethylammonium chloride is a quaternary ammonium compound widely recognized for its cationic surfactant properties. It is commonly used in various industrial and scientific applications due to its effective antimicrobial and surface-active characteristics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzyldidecylmethylammonium chloride typically involves a quaternization reaction. This process includes the reaction of decylamine with benzyl chloride in the presence of a solvent such as acetone. The reaction is carried out under controlled temperature conditions to ensure optimal yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-capacity reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is then purified through filtration and drying processes .
Analyse Chemischer Reaktionen
Types of Reactions: Benzyldidecylmethylammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or halides.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide.
Reduction Reactions: Often involve reducing agents such as sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted ammonium compounds, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives .
Wissenschaftliche Forschungsanwendungen
Benzyldidecylmethylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed as an antimicrobial agent in laboratory settings.
Medicine: Utilized in the formulation of disinfectants and antiseptics.
Industry: Applied in the production of cleaning agents, fabric softeners, and personal care products
Wirkmechanismus
The compound exerts its effects primarily through its cationic nature, which allows it to interact with negatively charged microbial cell membranes. This interaction disrupts the membrane integrity, leading to cell lysis and death. The molecular targets include the lipid bilayer of cell membranes, and the pathways involved are related to membrane disruption and subsequent leakage of intracellular contents .
Vergleich Mit ähnlichen Verbindungen
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Didecyldimethylammonium Chloride: Known for its broad-spectrum antibacterial activity.
Benzyldimethyldecylammonium Chloride: Shares similar surfactant properties and applications
Uniqueness: Benzyldidecylmethylammonium chloride is unique due to its specific alkyl chain length and the presence of a benzyl group, which enhances its surface-active and antimicrobial properties compared to other quaternary ammonium compounds .
Eigenschaften
CAS-Nummer |
32426-10-1 |
|---|---|
Molekularformel |
C28H52N.Cl C28H52ClN |
Molekulargewicht |
438.2 g/mol |
IUPAC-Name |
benzyl-didecyl-methylazanium;chloride |
InChI |
InChI=1S/C28H52N.ClH/c1-4-6-8-10-12-14-16-21-25-29(3,27-28-23-19-18-20-24-28)26-22-17-15-13-11-9-7-5-2;/h18-20,23-24H,4-17,21-22,25-27H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
MQWVSQIVACGLLU-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCC[N+](C)(CCCCCCCCCC)CC1=CC=CC=C1.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


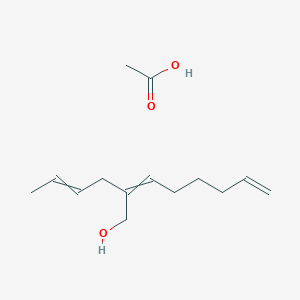
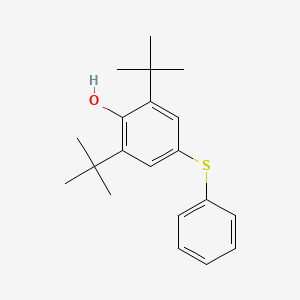
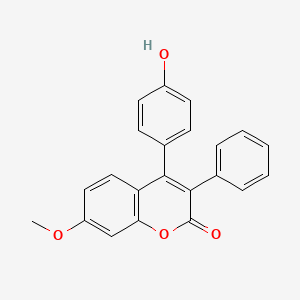
![2,2'-Methylenebis[3-(prop-2-en-1-yl)phenol]](/img/structure/B14680157.png)
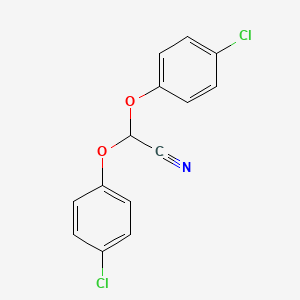
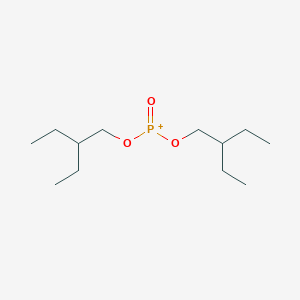
![N-[4-[3-(4-nitrophenyl)-3-oxoprop-1-enyl]phenyl]acetamide](/img/structure/B14680180.png)

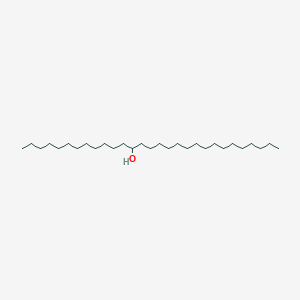

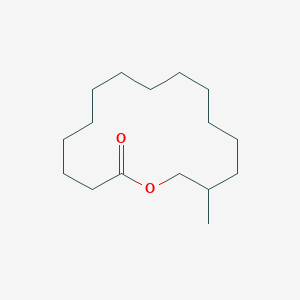
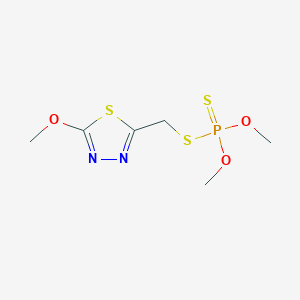
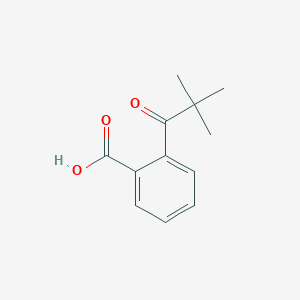
![Acenaphtho[4,5-C]furan-7,9-dione](/img/structure/B14680236.png)
